molecular formula C12H14F2O2 B14067121 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one

Cat. No.: B14067121
M. Wt: 228.23 g/mol
InChI Key: MQQKRDPIIHVQBN-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one is an organic compound that features a difluoromethoxy group and an ethyl group attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and 4-ethylbenzaldehyde.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethyl group may influence its pharmacokinetic properties. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and applications.

    1-(4-Ethylphenyl)propan-2-one:

Uniqueness

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O2/c1-3-10-5-4-9(6-8(2)15)7-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3

InChI Key

MQQKRDPIIHVQBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)C)OC(F)F

Origin of Product

United States

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